1,4-Bis(3-methoxybenzyl)piperazine

sigma-1 receptor structure-activity relationship methoxybenzyl substitution

Researchers often face confounding effects from asymmetric probes when studying sigma receptor binding. This symmetrical 1,4-bis(3-methoxybenzyl)piperazine eliminates that variable, enabling precise SAR mapping. - Defined meta-methoxy geometry for direct comparison with para-substituted analogs (para-methoxy Ki=12.4 nM). - Validated chemotype for P-gp-dependent MDR reversal screening. - Consistent lot-to-lot purity via verified custom synthesis, ensuring reproducible pharmacological data.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
Cat. No. B10881757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3-methoxybenzyl)piperazine
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC
InChIInChI=1S/C20H26N2O2/c1-23-19-7-3-5-17(13-19)15-21-9-11-22(12-10-21)16-18-6-4-8-20(14-18)24-2/h3-8,13-14H,9-12,15-16H2,1-2H3
InChIKeySOPLIJVWVOWSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(3-methoxybenzyl)piperazine: Chemical Identity and Research Procurement


1,4-Bis(3-methoxybenzyl)piperazine is a symmetrically N,N′-disubstituted piperazine derivative bearing two 3-methoxybenzyl groups at the 1- and 4-positions of the piperazine ring. Its molecular formula is C20H26N2O2, with a molecular weight of approximately 326.4 g/mol . This compound belongs to the class of bis(arylalkyl)piperazines, a scaffold recognized for its versatility in medicinal chemistry, particularly in the development of sigma receptor ligands, multidrug resistance (MDR) reversing agents, and central nervous system (CNS) modulators [1][2]. The presence of the methoxy group at the meta-position of each benzyl substituent confers distinct electronic and steric properties that differentiate this compound from its unsubstituted, para-substituted, or benzoyl-linked analogs [3].

Sigma-1 receptor SAR: meta-methoxy positional probe
P-gp-mediated MDR reversal: bis(arylalkyl)piperazine scaffold screening
Dopamine D4 antagonist lead optimization: regioisomeric SAR

Why Substitution Patterns Determine Pharmacological Specificity


Within the bis(arylalkyl)piperazine family, subtle variations in substitution pattern produce large differences in target affinity, selectivity, and functional behavior. The meta-methoxybenzyl configuration of 1,4-bis(3-methoxybenzyl)piperazine is not interchangeable with its para-methoxy, unsubstituted benzyl, or benzoyl-linked counterparts without altering pharmacological outcomes. Published structure-activity relationship (SAR) data demonstrate that the methoxy position (meta vs. para) on the benzyl moiety significantly modulates sigma-1 receptor affinity [1], while the reduction state of the linker (benzyl CH2 vs. benzoyl C=O) fundamentally changes the compound's chemical reactivity, basicity, and biological target engagement profile . Furthermore, symmetrical disubstitution yields different in vivo behavioral effects compared to mono-substituted analogs; for instance, 1-(3-methoxybenzyl)piperazine (m-MeO-BZP) produces a behavioral profile distinct from benzylpiperazine (BZP) in rodent models [2]. Researchers and procurement specialists should therefore base selection on specific structural requirements rather than class-level assumptions.

  • Meta vs. para methoxy substitution may shift sigma-1 receptor affinity profile
  • Benzyl (CH2) vs. benzoyl (C=O) linker may alter basicity and target engagement
  • Symmetrical disubstitution may produce distinct behavioral pharmacology from mono-substituted analogs

Quantitative Differentiation Against Closest Structural Analogs


Sigma-1 Receptor Affinity Modulation by Methoxy Position

The meta-methoxy substitution pattern on the benzyl groups of 1,4-bis(3-methoxybenzyl)piperazine is supported by SAR evidence as a key determinant of sigma-1 receptor binding affinity. In a related series of methoxybenzyl-substituted piperazines, the para-methoxybenzyl analog (compound 3d) achieved a sigma-1 Ki of 12.4 nM, with selectivity over sigma-2, kappa-opioid, and mu-opioid receptors [1]. The meta-methoxy configuration, as present in the target compound, has been independently identified as advantageous for high sigma-1 receptor affinity in benzylpiperazine scaffolds, with a benzyl residue at the piperidine nitrogen and a methoxy group in position 3 cited as favorable pharmacophoric elements [2]. The unsubstituted 1,4-dibenzylpiperazine, in contrast, shows a sigma-1 Ki of 5.80 nM in guinea pig brain membranes [3], demonstrating that methoxy substitution is not universally affinity-enhancing but rather position-dependent in its effects.

Sigma-1 Affinity SAR
Cross-study comparable
Meta-methoxy config. advantageous for sigma-1 affinity; para-methoxy analog Ki=12.4 nM, unsubstituted 1,4-dibenzylpiperazine Ki=5.80 nM. Exact Ki for target compound not directly reported.
Supports sigma-1 receptor SAR differentiation
Cross-study comparison; direct data not available
sigma-1 receptor structure-activity relationship methoxybenzyl substitution

Behavioral Pharmacology: Mono- vs. Di-substituted Methoxybenzyl Piperazines

The mono-substituted analog 1-(3-methoxybenzyl)piperazine (m-MeO-BZP) has been directly compared to benzylpiperazine (BZP) in a mouse behavioral battery. m-MeO-BZP decreased locomotor activity in a dose-dependent manner, in contrast to BZP which increased locomotion [1]. In drug discrimination studies, m-MeO-BZP partially substituted for both S(+)-MDMA and R(-)-MDMA training drugs, whereas BZP fully substituted only for S(+)-MDMA [1]. These findings demonstrate that the introduction of a single 3-methoxy substituent to the benzylpiperazine scaffold fundamentally alters its behavioral pharmacology. The symmetrically disubstituted 1,4-bis(3-methoxybenzyl)piperazine represents a further structural departure from these mono-substituted analogs, with the second 3-methoxybenzyl group expected to produce additional pharmacokinetic and pharmacodynamic differentiation.

Behavioral Pharmacology
Class-level inference
Mono-substituted m-MeO-BZP decreases locomotion vs. BZP increases; partial vs. full MDMA substitution. No direct in vivo data for 1,4-bis(3-methoxybenzyl)piperazine.
Mono-methoxy substitution reverses behavioral direction; di-substituted analog expected to further differentiate
Class-level inference; direct behavioral data not reported
behavioral pharmacology MDMA discrimination locomotor activity drug discrimination

P-Glycoprotein MDR Reversal in Methoxy Bis(arylalkyl)piperazines

In a systematic evaluation of N,N-bis(arylalkyl)piperazine derivatives as P-gp-dependent MDR reversers, compounds bearing methoxy aromatic moieties exhibited fairly high reversal activities in the pirarubicin uptake assay on doxorubicin-resistant K562 (K562/DOX) cells [1]. The most potent compounds identified (8, 9, 10, and 13) were further characterized for doxorubicin cytotoxicity enhancement (reversal fold, RF) and inhibition of P-gp-mediated rhodamine-123 efflux [1]. Two long-lasting P-gp pump modulators (compounds 9 and 10) were identified that remarkably inhibited rhodamine-123 efflux after 60 minutes [1]. While the specific compound numbering for 1,4-bis(3-methoxybenzyl)piperazine within this series is not identified in the abstract, the established SAR demonstrates that the bis(arylalkyl)piperazine scaffold with methoxy aromatic substitution is a validated chemotype for MDR reversal, with quantifiable potency metrics (RF values, % efflux inhibition) available for structurally proximal analogs [1].

MDR Reversal Activity
Class-level inference
Methoxy-bearing bis(arylalkyl)piperazines exhibit fairly high reversal activity in pirarubicin uptake assay; potent, long-lasting P-gp modulation reported for proximal analogs.
Scaffold validated for MDR chemosensitizer screening
Specific RF and efflux values for target compound not reported
multidrug resistance P-glycoprotein pirarubicin uptake chemosensitizer

Dopamine D4 Antagonism and Methoxy Positional Isomerism

Patent US6121267 discloses di- and tri-methoxybenzyl substituted piperazines as dopamine antagonists, with quantitative binding data for representative compounds at D2, D3, and D4 receptors [1]. Within the dimethoxybenzyl sub-series, the substitution pattern of the methoxy groups significantly modulates D4 affinity. For example, 1-(2-chloro-3-methylphenyl)-4-(2,4-dimethoxybenzyl)piperazine exhibited a D4 Ki of 4.4 nM, while the 2,3-dimethoxy isomer showed a D4 Ki of 12.7 nM—a nearly 3-fold difference attributable solely to methoxy positional isomerism [1]. The 1,4-bis(3-methoxybenzyl)piperazine scaffold, bearing methoxy groups exclusively at the meta-position, represents a distinct regioisomeric configuration within this pharmacologically validated chemotype. The D4 selectivity over D2 and D3 is position-dependent, with the 2,4-dimethoxybenzyl compound showing 173-fold D4/D2 selectivity (Ki D4=4.4 nM vs. Ki D2=762 nM) [1].

Dopamine D4 Affinity
Class-level inference
2,4-dimethoxy regioisomer D4 Ki=4.4 nM; 2,3-dimethoxy isomer D4 Ki=12.7 nM; ~3-fold difference by methoxy position. Meta-methoxy regioisomer distinct.
D4 affinity highly sensitive to methoxy positional isomerism
D4 Ki for target compound not directly reported
dopamine D4 receptor antipsychotic methoxybenzyl piperazine receptor binding

Research and Procurement Application Scenarios


Sigma-1 Receptor SAR Probe Development

Researchers investigating the position-dependent effects of methoxy substitution on sigma-1 receptor binding affinity can utilize 1,4-bis(3-methoxybenzyl)piperazine as a meta-methoxy probe compound. This complements the existing para-methoxy analog (Ki=12.4 nM) and unsubstituted 1,4-dibenzylpiperazine (Ki=5.80 nM) to enable systematic mapping of the methoxy position pharmacophore. The compound's symmetrical disubstitution eliminates confounding effects from asymmetric substitution patterns present in 1-benzyl-4-(3-methoxybenzyl)piperazine. [1][2]

P-Glycoprotein-Mediated MDR Modulator Screening

The bis(arylalkyl)piperazine scaffold with methoxy aromatic substitution has been validated as a productive chemotype for P-gp-dependent MDR reversal, as demonstrated by the Dei et al. (2018) study showing potent pirarubicin uptake enhancement and rhodamine-123 efflux inhibition in K562/DOX cells. 1,4-Bis(3-methoxybenzyl)piperazine can serve as a screening compound within MDR chemosensitizer discovery programs, particularly for studies comparing the effects of meta- vs. para-methoxy substitution on P-gp modulation potency and duration of action. [3]

Dopamine D4 Receptor Antagonist Lead Optimization

Patent US6121267 establishes that dimethoxybenzyl-substituted piperazines exhibit nanomolar D4 receptor affinity with significant selectivity over D2 and D3 receptors. The 1,4-bis(3-methoxybenzyl)piperazine scaffold provides a symmetrically disubstituted entry point for exploring D4 receptor pharmacology, with the meta-methoxy configuration representing a distinct regioisomeric state within this patent-validated chemical space. Researchers can benchmark this compound against the disclosed 2,4-dimethoxybenzyl (D4 Ki=4.4 nM) and 2,3-dimethoxybenzyl (D4 Ki=12.7 nM) analogs. [4]

Behavioral Pharmacology of Bis(arylalkyl)piperazines

Published behavioral data on the mono-substituted analog 1-(3-methoxybenzyl)piperazine (m-MeO-BZP) demonstrates that 3-methoxy substitution on the benzylpiperazine scaffold produces a distinct behavioral profile—decreased locomotor activity and partial MDMA discriminative stimulus substitution—compared to unsubstituted BZP (increased locomotion, full S(+)-MDMA substitution). 1,4-Bis(3-methoxybenzyl)piperazine extends this SAR to the symmetrically disubstituted case, enabling investigation of whether a second 3-methoxybenzyl group amplifies, attenuates, or qualitatively alters these behavioral effects. [5]

Application
Selection Property
Validation Focus
Sigma-1 receptor SAR probe development
Meta-methoxy substitution pattern
Sigma-1 binding affinity differentiation across substitution patterns
P-gp-mediated MDR reversal screening
Bis(arylalkyl)piperazine scaffold with methoxy substitution
P-gp modulation potency and duration of action
Dopamine D4 antagonist lead optimization
Symmetrical dimethoxybenzyl piperazine regioisomer
D4 receptor affinity and D4/D2 selectivity profile
Behavioral pharmacology studies
Symmetrical disubstitution with 3-methoxybenzyl groups
Locomotor activity and drug discrimination profiles
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